![molecular formula C10H18BrNO B1406101 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide CAS No. 1225778-87-9](/img/structure/B1406101.png)
2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide
Overview
Description
2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide, also known as BrCPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the amide family, and its unique structural features make it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide in lab experiments is its high purity and stability, which makes it easy to handle and manipulate. However, one limitation is its relatively high cost, which may make it less accessible for some researchers.
Future Directions
There are several future directions for research on 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide. One area of interest is its potential as a therapeutic agent for various neurological disorders. Another direction is the development of new synthetic methodologies using 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide as a building block. Additionally, 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide could be used in the synthesis of new materials with unique physical properties, such as conductive polymers and semiconductors.
In conclusion, 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide is a promising compound with a range of potential applications in various fields. Its unique structural features and biochemical properties make it a valuable tool for scientific research, and further investigation is needed to fully understand its potential.
Scientific Research Applications
2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide has been extensively studied for its potential as a building block in the synthesis of various organic compounds. It has also been investigated for its use in the development of new drugs and pharmaceuticals. Additionally, 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide has been used in the synthesis of novel materials with unique physical properties.
properties
IUPAC Name |
2-bromo-N-(cyclopentylmethyl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWOHILMYWOKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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